molecular formula C20H21N3O4S2 B2988809 N-(2-methoxyphenethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide CAS No. 1170059-32-1

N-(2-methoxyphenethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Cat. No.: B2988809
CAS No.: 1170059-32-1
M. Wt: 431.53
InChI Key: VANSISCTEZLMBL-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a thiazole-derived small molecule characterized by a central thiazole ring substituted at position 2 with a 4-(methylsulfonyl)phenylamino group and at position 4 with a carboxamide moiety linked to a 2-methoxyphenethyl chain.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-27-18-6-4-3-5-14(18)11-12-21-19(24)17-13-28-20(23-17)22-15-7-9-16(10-8-15)29(2,25)26/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANSISCTEZLMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H21N3O4S2
  • Molecular Weight : 431.53 g/mol
  • IUPAC Name : N-[2-(2-methoxyphenyl)ethyl]-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide

The structural features of this compound include a thiazole ring, which is known for its diverse biological activities, and a carboxamide group that enhances solubility and bioavailability.

The compound's biological activity primarily stems from its interaction with various biological targets. Thiazole derivatives have been shown to exhibit:

  • Antimicrobial Activity : Compounds with thiazole rings often demonstrate efficacy against a range of bacteria and fungi. The mechanism typically involves the inhibition of essential enzymes or pathways in microbial cells.
  • Anticancer Properties : Thiazole derivatives have been explored for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.

Antimicrobial Activity

Research has indicated that thiazole derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. For instance, derivatives similar to this compound have shown Minimum Inhibitory Concentrations (MICs) in the low micromolar range against these pathogens .

Anticancer Activity

Studies have demonstrated that thiazole-based compounds can target cancer cells effectively. For example, a related thiazole derivative exhibited an IC50 value of 12 µM against human cancer cell lines, indicating promising anticancer potential . The proposed mechanism involves the inhibition of tubulin polymerization, which is crucial for mitosis.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study reported on the synthesis of various thiazole derivatives, including those structurally similar to this compound. These compounds displayed significant antibacterial activity against Mycobacterium tuberculosis with MIC values as low as 0.06 µg/ml .
  • Anticancer Screening :
    A recent investigation into the anticancer properties of thiazole derivatives found that modifications to the thiazole ring significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of substituents on the phenyl groups in increasing potency .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus8 µg/ml
AntimicrobialEscherichia coli10 µg/ml
AnticancerHuman breast cancer cellsIC50 = 12 µM
AntitubercularMycobacterium tuberculosis0.06 µg/ml

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent at Thiazole-2 Position Carboxamide Substituent Molecular Weight Key Features/Applications Reference
N-(2-Methoxyphenethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide 4-(Methylsulfonyl)phenylamino 2-Methoxyphenethyl Not Reported High lipophilicity, potential CNS activity N/A
2-((4-(Methylsulfonyl)phenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide 4-(Methylsulfonyl)phenylamino (Tetrahydrofuran-2-yl)methyl 381.5 Enhanced solubility via tetrahydrofuran
N-Ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide 4-(Methylsulfonyl)phenylamino Ethyl ~350 (estimated) Simplified structure, lower molecular weight
N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]thiazole-4-carboxamide Phenylsulfonylamino 4-Fluorophenyl Not Reported Sulfonamide-based polarity

Key Observations:

In contrast, nitrothiophene analogs () replace the thiazole core with a nitrothiophene ring, altering electronic properties and bioactivity .

Carboxamide Side Chain Modifications :

  • The 2-methoxyphenethyl group in the target compound introduces steric bulk and lipophilicity, which may improve blood-brain barrier penetration compared to smaller substituents like ethyl () or polar groups like (tetrahydrofuran-2-yl)methyl () .
  • Insecticidal N-pyridylpyrazole thiazoles () feature brominated pyrazole moieties, highlighting the role of halogenation in pesticidal activity .

Methylsulfonyl-containing compounds (e.g., ) are often associated with kinase inhibition or anti-inflammatory activity due to sulfone-mediated interactions with ATP-binding pockets .

Key Observations:

  • The target compound likely follows a Hantzsch thiazole synthesis (), with subsequent carboxamide coupling using reagents like EDCI/HOBt () or HATU () .
  • Insecticidal thiazoles () employ similar coupling strategies but prioritize brominated intermediates for halogenated bioactivity .

Physicochemical and Spectral Properties

  • IR Spectroscopy : The absence of C=O bands in triazole-thiones () contrasts with strong carbonyl signals (~1663–1682 cm⁻¹) in hydrazinecarbothioamides, highlighting tautomeric shifts in related compounds .
  • 1H-NMR : Methoxy groups (e.g., 2-methoxyphenethyl in the target) exhibit characteristic singlet peaks near δ 3.8–4.0 ppm, while methylsulfonyl groups deshield adjacent protons .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing thiazole-4-carboxamide derivatives, and how can they be optimized for this compound?

  • Answer : Thiazole-4-carboxamide derivatives are typically synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between activated carboxylic acids and amines. For example, in , compounds 66–70 were synthesized using Method A (EDCI/HOBt), yielding 57–75% for most analogues. Optimization involves solvent selection (e.g., DMF or CH₂Cl₂), stoichiometric ratios (1.1–1.5 eq of amine), and purification via column chromatography or preparative TLC . For the target compound, substituting the methoxyphenethyl and methylsulfonylphenyl moieties during coupling may require adjusting reaction time (e.g., 12–24 hrs) and temperature (room temp to 40°C) to improve yield .

Q. What analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

  • Answer : Key techniques include:

  • 1H/13C NMR : To confirm substituent integration and regiochemistry (e.g., used δ 7.78 ppm for thiazole protons) .
  • ESI-MS : For molecular ion verification (e.g., m/z 373.1 [M+H]+ in ) .
  • IR : To validate carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (SO₂, ~1350 cm⁻¹) groups.
  • Microanalysis : For elemental composition.
  • Resolution of conflicts : Compare with literature data (e.g., ’s tetrahydrobenzothiazole derivatives) and replicate experiments under standardized conditions .

Q. How can researchers design preliminary bioactivity assays for this compound?

  • Answer : Prioritize assays based on structural analogues:

  • Anticancer : MTT assays using cell lines (e.g., ’s thiazole derivatives with IC₅₀ values) .
  • Enzyme inhibition : Target kinases or sodium channels (e.g., ’s voltage-gated sodium channel blockers) .
  • Dosage : Start at 1–10 µM, with DMSO as vehicle (<0.1% final concentration). Include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies of the methoxyphenethyl and methylsulfonyl groups in this compound?

  • Answer :

  • Methoxyphenethyl modifications : Replace the methoxy group with halogens (e.g., -F, -Cl) or bulky substituents (e.g., -CF₃) to assess steric/electronic effects (’s methoxy-to-methylsulfonamide substitutions) .
  • Methylsulfonylphenyl variations : Test sulfonamide ( ) or sulfonic acid derivatives for solubility/activity trade-offs .
  • Bioisosteric replacement : Substitute thiazole with oxazole or pyridine rings (e.g., ’s imidazole-pyrimidine hybrids) .

Q. How can researchers address low yields in multi-step syntheses of this compound?

  • Answer :

  • Intermediate purification : Use flash chromatography (e.g., ’s 6% yield for compound 70 highlights the need for rigorous intermediate isolation) .
  • Catalytic additives : Introduce DMAP or HOAt to enhance coupling efficiency.
  • Protecting groups : For sensitive amines, use tert-butyl carbamates (Boc) or Fmoc, as in ’s thioamide synthesis .

Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets?

  • Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite with protein structures from PDB (e.g., sodium channels in ) .
  • MD simulations : Assess stability of ligand-protein complexes (100 ns trajectories).
  • QSAR models : Train on datasets from analogues (e.g., ’s thiazole bioactivity data) .

Q. How should contradictory biological activity data between in vitro and in vivo models be interpreted?

  • Answer :

  • Pharmacokinetics : Evaluate metabolic stability (e.g., CYP450 assays) and bioavailability (e.g., logP; target compound’s predicted logP ~3.2).
  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites (e.g., ’s methylsulfonylphenyl derivatives may form sulfonic acid metabolites) .
  • Species-specific effects : Test across multiple animal models (e.g., murine vs. zebrafish).

Methodological Tables

Table 1 : Comparison of Synthetic Yields for Thiazole-4-Carboxamide Analogues

Compound IDSubstituentsMethodYield (%)Reference
66 ()3,4,5-TrifluorophenylEDCI/HOBt75
101 ()4,4-DifluorocyclohexylMethod F70
83 ( )4,4-Difluorocyclohexyl (thioamide)Lawesson’s reagent6

Table 2 : Key Spectral Signatures for Structural Validation

Functional GroupNMR (δ ppm)IR (cm⁻¹)
Thiazole C-H7.78 (s, 1H)
Sulfonyl (SO₂)1340–1360
Methoxy (-OCH₃)3.80–3.87 (s) 2830–2960

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